molecular formula C18H14FNO2 B6129345 3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one

3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one

Cat. No.: B6129345
M. Wt: 295.3 g/mol
InChI Key: GHXQCMCWUWSVDA-UHFFFAOYSA-N
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Description

3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one is a complex organic compound that features both benzofuran and indole moieties

Properties

IUPAC Name

3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-10-13-8-11(19)6-7-16(13)22-17(10)9-14-12-4-2-3-5-15(12)20-18(14)21/h2-8,14H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXQCMCWUWSVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)CC3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the carbonyl group of the indole moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The fluorine atom on the benzofuran moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-ol.

    Substitution: Formation of various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The benzofuran moiety is known for its ability to interact with DNA and proteins, while the indole moiety can engage in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydroindol-2-one is unique due to the combination of benzofuran and indole moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.

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